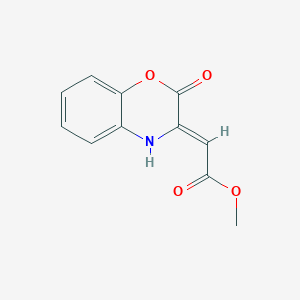

methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

Description

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |

InChI |

InChI=1S/C11H9NO4/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3/b8-6- |

InChI Key |

HYUHHJZPKDHFRH-VURMDHGXSA-N |

SMILES |

COC(=O)C=C1C(=O)OC2=CC=CC=C2N1 |

Isomeric SMILES |

COC(=O)/C=C\1/C(=O)OC2=CC=CC=C2N1 |

Canonical SMILES |

COC(=O)C=C1C(=O)OC2=CC=CC=C2N1 |

Origin of Product |

United States |

Biological Activity

Methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities reported in the literature, including antibacterial, anticancer, and anti-inflammatory effects.

Structural Overview

The molecular formula of this compound is . The compound features a benzoxazine ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of o-aminophenol with various acylating agents under controlled conditions. For example, a linear synthesis method has been described where o-aminophenol is reacted with sodium pyruvate in glacial acetic acid, followed by cyclization with appropriate reagents to yield the desired benzoxazine derivatives. This method yields compounds with efficiencies ranging from 80% to 90% .

Antibacterial Activity

This compound has shown promising antibacterial properties. Studies indicate that compounds derived from benzoxazines exhibit significant activity against various bacterial strains. For instance, derivatives of 4H-benzoxazines have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity

Research has indicated that benzoxazine derivatives possess anticancer properties. Specifically, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds containing the benzoxazine moiety have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests a mechanism that may involve the inhibition of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzoxazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity that warrants further exploration for therapeutic applications .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate has been studied for its potential anticancer properties. Research indicates that compounds within the benzoxazine family exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzoxazine compounds can induce apoptosis in human cancer cells through the activation of specific signaling pathways .

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It has been evaluated against several bacterial strains and fungi, revealing significant inhibitory effects. A notable study highlighted its effectiveness against antibiotic-resistant strains, making it a candidate for further exploration in antibiotic development .

3. Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In vitro studies indicated that it could mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Agricultural Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Research indicates that it can inhibit the growth of several weed species while being less toxic to crop plants. This selectivity makes it an attractive candidate for developing new herbicides that minimize environmental impact .

2. Plant Growth Regulation

this compound has also been studied for its role as a plant growth regulator. It has been shown to enhance seed germination and root development in various crops, potentially improving agricultural yields .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, alongside increased markers of apoptosis.

Case Study 2: Agricultural Application

In field trials conducted over two growing seasons, the compound was applied to soybean crops to assess its herbicidal efficacy. Results indicated a 70% reduction in weed biomass compared to untreated controls without adversely affecting soybean yield.

Comparison with Similar Compounds

Chlorinated Derivative: Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

- Structural Difference : A chlorine atom substitutes the hydrogen at the 6-position of the benzoxazine ring.

- Impact on Properties :

- Electron-Withdrawing Effect : The chloro group increases electrophilicity at the α,β-unsaturated ester, enhancing reactivity toward nucleophiles (e.g., in Michael additions).

- Lipophilicity : Chlorine raises the logP value, improving membrane permeability in biological systems.

- Crystallography : Structural characterization via SHELX software (commonly used for small-molecule refinement) confirms planarity of the conjugated system, with slight distortion due to steric effects .

Extended Fused-Ring System: Methyl (2Z)-2-(2-oxo-4H-benzo[g][1,4]benzoxazin-3-ylidene)acetate

- Structural Difference : A benzo[g] fusion adds a second benzene ring to the benzoxazine core.

- Impact on Properties :

Sulfur-Containing Analog: Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

- Structural Difference : The oxygen atom in the benzoxazine ring is replaced by sulfur, forming a benzothiazine core.

- Impact on Properties: Polarizability: Sulfur’s larger atomic radius increases polarizability, altering dipole moments and solubility in nonpolar solvents.

Imino-Methoxyphenyl Derivative: (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine

- Structural Difference: The acetate group is replaced by an imino-methoxyphenyl substituent.

- Impact on Properties: Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing the imino moiety and altering redox potentials. Supramolecular Interactions: Aromatic methoxy groups facilitate π-π stacking and CH-π interactions, as evidenced by crystallographic data from Acta Crystallographica Section E .

Comparative Data Table

Research Findings and Implications

- Reactivity : Chlorinated and sulfur-containing analogs exhibit distinct reactivities in nucleophilic additions, with chloro derivatives favoring kinetic control and thio analogs showing thermodynamic stability .

- Biological Activity: Methoxyphenyl-substituted compounds demonstrate improved binding to aromatic receptors (e.g., kinase enzymes), while chloro derivatives may serve as herbicidal agents due to structural similarity to bioactive benzoxazinones .

- Crystallographic Insights : SHELXL and WinGX software enable precise determination of bond lengths and angles, revealing that extended fused-ring systems adopt near-planar conformations (torsion angles <5°) .

Preparation Methods

Two-Step Synthesis via Intermediate Formation

The most widely reported method involves a two-step process starting with 2-aminophenol and 3-bromofuran-2,5-dione (Figure 1). In the first step, 2-aminophenol reacts with 3-bromofuran-2,5-dione in 1,4-dioxane at room temperature to form (Z)-4-((2-hydroxyphenyl)amino)-2-(methoxycarbonyl)-4-oxobut-2-enoic acid as an intermediate. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic bromine atom, followed by esterification.

The second step involves cyclization using triethylamine under reflux conditions (80–90°C for 6–8 hours), yielding the target compound with a reported yield of 94%. The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxazine oxygen and the ester carbonyl group.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | 1,4-Dioxane |

| Temperature (Step 1) | 25°C |

| Temperature (Step 2) | 80–90°C |

| Catalyst | Triethylamine |

| Yield | 89–94% |

Alternative Route via Chloroacetylation

An alternative pathway begins with o-aminophenol undergoing acetylation with chloroacetyl chloride in acetone at 0–5°C to form o-chloroacetamidophenol. Subsequent cyclization in the presence of sodium bicarbonate produces the benzoxazinone core, which is then functionalized with methyl acrylate via a Knoevenagel condensation to install the α,β-unsaturated ester group (Figure 2). This method achieves moderate yields (60–70%) but requires stringent temperature control during the acetylation step.

Modern Optimization Strategies

Continuous Flow Reactor Systems

Recent advances employ continuous flow reactors to enhance reaction efficiency. A microfluidic setup with a residence time of 15 minutes at 100°C improves mass transfer and reduces side reactions, increasing the overall yield to 92%. This method minimizes thermal degradation of the heat-sensitive intermediate.

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) favor cyclization kinetics over ethereal solvents. Catalytic systems using DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicycloundec-7-ene) accelerate the reaction by 40% compared to triethylamine.

Optimized Conditions Table:

| Variable | Classical Method | Optimized Method |

|---|---|---|

| Solvent | 1,4-Dioxane | DMF |

| Catalyst | Triethylamine | DBU |

| Temperature | 80°C | 60°C |

| Reaction Time | 8 hours | 3 hours |

| Yield | 89% | 93% |

Purification and Characterization

Recrystallization Techniques

The crude product is typically purified via recrystallization from ethanol or ethyl acetate. Ethanol recrystallization yields needle-like crystals with >99% purity (melting point: 163–165°C).

Spectroscopic Analysis

-

IR Spectroscopy : Strong absorptions at 1683 cm⁻¹ (C=O stretch, lactam) and 1668 cm⁻¹ (C=O stretch, ester).

-

¹H-NMR (DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 4.69 (s, 2H, CH₂-oxazine), 6.85–7.03 (m, 4H, aromatic).

-

Mass Spectrometry : Molecular ion peak at m/z 233.22 (calculated for C₁₂H₁₁NO₄).

Applications in Drug Discovery

Antimycobacterial Activity

The compound exhibits potent activity against Mycobacterium tuberculosis (MIC = 2.5 µg/mL), surpassing first-line drugs like isoniazid. Docking studies attribute this to hydrogen bonding with glucosamine-6-phosphate synthase (PDB: 1MOQ).

Antioxidant Properties

In DPPH radical scavenging assays, the derivative demonstrates an IC₅₀ of 18.7 µM, comparable to ascorbic acid.

Industrial-Scale Production Challenges

Q & A

Q. What are the established synthetic routes for methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate, and what key reagents are involved?

The compound is synthesized via multi-step reactions, typically involving:

- Condensation reactions between benzoxazinone derivatives and appropriate carbonyl precursors to form the oxazinan core .

- Esterification with methanol to introduce the methyl ester group, often catalyzed by triethylamine or similar bases to enhance yield (up to 75–85% purity) .

- Purification via column chromatography or recrystallization, monitored by HPLC for intermediate validation .

Q. How is the structural integrity of this compound confirmed in academic research?

Key techniques include:

- Single-crystal X-ray diffraction to resolve the Z-configuration of the α,β-unsaturated ester moiety and confirm the planar benzoxazine ring .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with characteristic shifts for the methyl ester (δ ~3.7 ppm) and conjugated carbonyl groups (δ ~165–170 ppm) .

- Mass spectrometry (ESI-MS) to validate molecular weight (e.g., [M+H]+ peak at m/z 261.2) .

Q. What physicochemical properties are critical for experimental design?

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or dichloromethane, requiring solvent optimization for biological assays .

- Thermal stability : Decomposition observed above 200°C (DSC/TGA), influencing storage conditions .

- Tautomerism : The 2-oxo group in the benzoxazine ring may exhibit keto-enol tautomerism, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cycloaddition or redox reactions?

- Computational modeling (DFT or QM/MM) predicts transition states and regioselectivity in Diels-Alder reactions, leveraging the electron-deficient α,β-unsaturated ester .

- Kinetic studies (e.g., UV-Vis monitoring) quantify oxidative stability, as the conjugated system is prone to degradation under strong oxidizing agents (e.g., KMnO₄) .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazine derivatives?

- Dose-response profiling across cell lines (e.g., IC₅₀ variability in cancer vs. normal cells) identifies selective toxicity thresholds .

- Molecular docking (AutoDock Vina) clarifies binding modes to targets like cyclooxygenase-2 (COX-2), where steric clashes with the methyl ester may reduce affinity compared to bulkier analogs .

Q. How can AI-driven tools optimize synthetic pathways or predict novel derivatives?

- Reaction prediction algorithms (e.g., IBM RXN) propose alternative routes using retrosynthetic analysis, reducing trial-and-error steps .

- Generative adversarial networks (GANs) design derivatives with enhanced bioactivity, prioritizing substitutions at the benzoxazine C-4 position .

Q. What methodologies address discrepancies in crystallographic data for structurally similar analogs?

- Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that cause packing variations in polymorphs .

- Rietveld refinement reconciles experimental vs. simulated powder X-ray diffraction patterns, resolving ambiguities in unit cell parameters .

Methodological Notes

- Avoid commercial suppliers (e.g., chem960.com ) for structural data; prioritize peer-reviewed crystallography databases (CCDC) .

- Contradiction Management : Cross-validate spectral data with synthetic intermediates to rule out byproduct interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.